molecular formula C8H17NO B2992339 (1S,2S)-2-Aminocyclooctan-1-ol CAS No. 1551-75-3

(1S,2S)-2-Aminocyclooctan-1-ol

Cat. No.: B2992339
CAS No.: 1551-75-3
M. Wt: 143.23
InChI Key: DUJAFYDYPPBLOY-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-2-Aminocyclooctan-1-ol is a chiral amine with a cyclooctane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Aminocyclooctan-1-ol typically involves the reduction of a corresponding ketone or the amination of a cyclooctene derivative. One common method is the catalytic hydrogenation of 2-aminocyclooctanone using a chiral catalyst to ensure the desired stereochemistry is achieved. The reaction is usually carried out under mild conditions with hydrogen gas at room temperature and atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale catalytic reactors and continuous flow systems to optimize yield and efficiency. The choice of catalyst and reaction conditions is critical to ensure high enantioselectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-Aminocyclooctan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the cyclooctane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.

    Substitution: Halogenation reactions using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclooctanone, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

(1S,2S)-2-Aminocyclooctan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-2-Aminocyclooctan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-Aminocyclooctan-1-ol: The enantiomer of (1S,2S)-2-Aminocyclooctan-1-ol, with similar chemical properties but different biological activities.

    Cyclooctanone: A related compound that can be used as a precursor in the synthesis of this compound.

    Cyclooctanol: Another related compound that shares the cyclooctane ring structure.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis and drug development.

Properties

IUPAC Name

(1S,2S)-2-aminocyclooctan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c9-7-5-3-1-2-4-6-8(7)10/h7-8,10H,1-6,9H2/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJAFYDYPPBLOY-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(C(CC1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC[C@@H]([C@H](CC1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.